REACTION_CXSMILES
|
CNCCN(C)C.[Li].[CH2:9]([Li])[CH2:10][CH2:11]C.[CH:14](=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.[Cu](C#N)C#N.C(Br)C=C>O1CCCC1>[CH2:11]([C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:15]=1[CH:14]=[O:21])[CH:10]=[CH2:9] |f:0.1,^1:7|
|
Name
|
lithium trimethylethylenediamine
|
Quantity
|
20.2 g
|
Type
|
reactant
|
Smiles
|
CNCCN(C)C.[Li]
|
Name
|
|
Quantity
|
79 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
nBuLi hexanes
|
Quantity
|
113 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50.6 g
|
Type
|
reactant
|
Smiles
|
[Cu](C#N)C#N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
49 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at -30° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
STIRRING
|
Details
|
was stirred 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
This slurry was stirred for 24 hours
|
Duration
|
24 h
|
Type
|
TEMPERATURE
|
Details
|
to warm to -30° C.
|
Type
|
STIRRING
|
Details
|
stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The mixture instantly darkened upon addition
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched after 30 minutes with 3% aqueous ammonium hydroxide and saturated ammonium chloride
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
This biphasic solution was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
copper removal
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted repetitively with ether
|
Type
|
CUSTOM
|
Details
|
to remove all product
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
The yellow oil was purified by distillation at 62° C. at 0.03 torr
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)C1=C(C=O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.32 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 55.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |